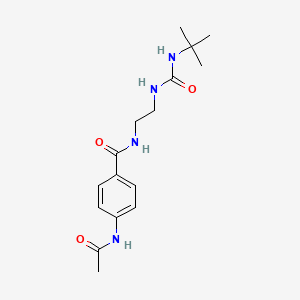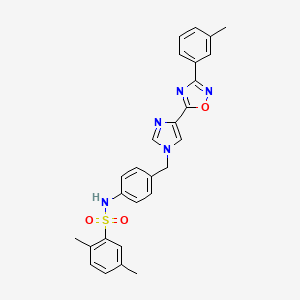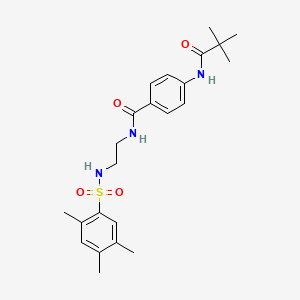
4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide is a chemical compound with the CAS Number: 183619-38-7 . It has a molecular weight of 234.3 and its IUPAC name is 4-(acetylamino)-N-(tert-butyl)benzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O2/c1-9(16)14-11-7-5-10(6-8-11)12(17)15-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of N-Acetylneuraminic Acid
Research has developed methods for synthesizing N-acetylneuraminic acid from precursors involving steps like Michael addition and stereoselective reduction, utilizing compounds with tert-butyl groups similar to those in 4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide. This synthesis pathway is critical for producing compounds with biological significance, such as sialic acids, which play vital roles in cellular recognition and communication (Baumberger & Vasella, 1986).
Peptide Nucleic Acid Monomers
A novel ferrocenyl uracil peptide nucleic acid monomer was synthesized, demonstrating the utility of tert-butyl and related compounds in the preparation of peptide nucleic acid (PNA) monomers. These monomers show potential for hybridization with DNA and RNA, offering applications in genetic diagnostics and therapeutics (Gasser, Belousoff, Bond, & Spiccia, 2006).
Ureido Sugars Synthesis
Research into the synthesis of ureido sugars from 2-amino-2-deoxy-D-glucose and amino acids showcases the chemical versatility of acetamido and related compounds. These sugars could have implications in the development of novel therapeutics and bioactive molecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Asymmetric Hydrogenation Catalysts
Compounds with tert-butylmethylphosphino groups have been employed in the development of rigid P-chiral phosphine ligands for asymmetric hydrogenation of alkenes. This process is crucial for producing chiral pharmaceutical ingredients, highlighting the importance of these compounds in medicinal chemistry (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Antiparasitic Activity
The study of derivatives of benzamide, including those with acetamido groups, has shown antiparasitic activity, particularly against coccidiosis. This research underscores the potential of such compounds in developing new antiparasitic drugs (Rogers, Clark, Becker, Pessolano, Leanza, McManus, Andriuli, & Cuckler, 1964).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
4-acetamido-N-[2-(tert-butylcarbamoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-11(21)19-13-7-5-12(6-8-13)14(22)17-9-10-18-15(23)20-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,22)(H,19,21)(H2,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXIZSZVSOKKHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2393546.png)





![4-fluoro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2393558.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2393561.png)
![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2393563.png)